Allopurinol was first synthesized in the 1950s and has since been widely adopted in clinical practice. It is classified under the category of urate-lowering therapies. The compound can be found in various formulations, including tablets and injectable forms, and is often prescribed alongside other medications to mitigate the risk of gout attacks.
The synthesis of allopurinol can be achieved through several methods, with two prominent approaches being highlighted:
Allopurinol has the chemical formula and a molecular weight of 136.11 g/mol. Its structure consists of a pyrazole ring fused to a pyrimidine ring, which contributes to its biological activity.
Allopurinol Structure
Allopurinol undergoes various chemical reactions that are essential for its therapeutic effects:
The mechanism by which allopurinol exerts its effects involves:
Relevant data indicates that the compound's solubility can be enhanced through various formulation techniques, making it more bioavailable for therapeutic use .
Allopurinol is predominantly used in clinical settings for:
In addition to its primary applications, ongoing research explores potential uses in other conditions associated with purine metabolism disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3